molecular formula C9H12N2 B3254187 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine CAS No. 233264-51-2

2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine

Cat. No.: B3254187
CAS No.: 233264-51-2
M. Wt: 148.2 g/mol
InChI Key: TYJHCZCXURUMBM-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine is a heterocyclic compound that features a fused ring system combining a pyridine and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive amination of a suitable ketone with an amine, followed by cyclization. For example, the reaction of 2-aminopyridine with a ketone in the presence of a reducing agent such as sodium borohydride can yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to and inhibiting certain enzymes or receptors, thereby modulating biological pathways. Molecular docking studies have shown that derivatives of this compound can bind to the active sites of enzymes like c-Met, indicating its potential as an inhibitor .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound has a similar fused ring system but differs in the position of the nitrogen atom.

    1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another related compound with a different ring fusion pattern.

Uniqueness

2,3,4,5-Tetrahydro-1H-pyrido[3,4-b]azepine is unique due to its specific ring fusion and the position of the nitrogen atom, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-11-9-7-10-6-4-8(9)3-1/h4,6-7,11H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJHCZCXURUMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-2-one (470 mg) in tetrahydrofuran (20 ml) was treated with lithium aluminum hydride (990 mg) and stirred at room temperature for 30 minutes. The excess hydride was decomposed with 28% ammonium hydroxide at 0° C. The resulting mixture was filtered through a bed of Celite and the Celite was washed with tetrahydrofuran, and the filtrate was concentrated. The residual aqueous layer was extracted with chloroform, dried over sodium sulfate, concentrated and purified by silica gel column chromatography (SiO2; 20 g, 1% methanol in chloroform) to give 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine (370 mg).
Name
2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepin-2-one
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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